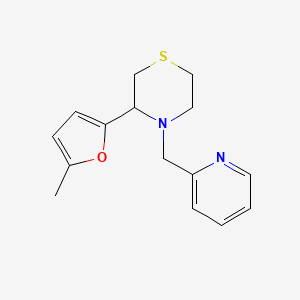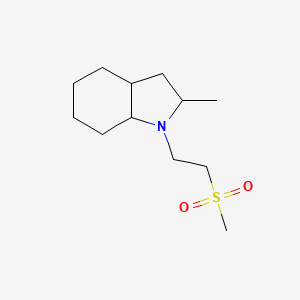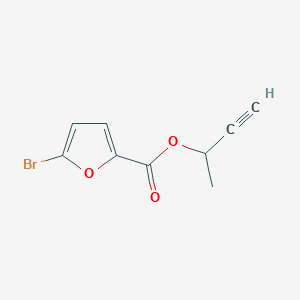
3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine, also known as MPTM, is a chemical compound that has been studied for its potential use in scientific research. MPTM is a thiomorpholine derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine is not fully understood. However, it is believed to bind to the sigma-1 receptor and modulate its activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine has been found to have various biochemical and physiological effects, including:
- Inhibition of cancer cell growth
- Modulation of pain perception
- Enhancement of memory and learning
- Protection against oxidative stress
- Modulation of calcium signaling
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of its activity. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine, including:
- Further investigation of its mechanism of action
- Development of more potent and specific analogs
- Exploration of its potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders
- Investigation of its potential use as a tool for studying the sigma-1 receptor and its role in various physiological processes.
In conclusion, 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine is a promising compound that has been studied for its potential use in scientific research. Its specificity for the sigma-1 receptor and various biochemical and physiological effects make it a promising candidate for further investigation.
Synthesemethoden
The synthesis of 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine involves the reaction of 2-(pyridin-2-ylmethylthio)-5-methylfuran with thiomorpholine in the presence of a catalyst. The reaction yields 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine as a white crystalline solid with a melting point of 131-133°C.
Wissenschaftliche Forschungsanwendungen
3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine has been studied for its potential use as a ligand for various receptors in the body. In particular, it has been found to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
3-(5-methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-12-5-6-15(18-12)14-11-19-9-8-17(14)10-13-4-2-3-7-16-13/h2-7,14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJONTVCYMWGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)
![(2-chloro-3-fluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7586309.png)

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole](/img/structure/B7586320.png)


![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)

![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)